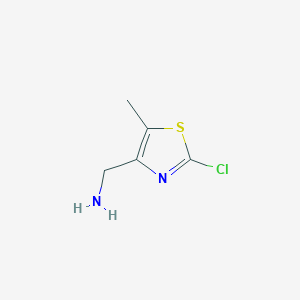
(2-Chloro-5-methylthiazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-5-methylthiazol-4-yl)methanamine is an organic compound with the molecular formula C5H7ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methylthiazol-4-yl)methanamine typically involves the chlorination of 5-methylthiazole followed by the introduction of a methanamine group. One common method involves the reaction of 5-methylthiazole with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by the reaction with methanamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
(2-Chloro-5-methylthiazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products
科学研究应用
(2-Chloro-5-methylthiazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of (2-Chloro-5-methylthiazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methanamine groups play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which accounts for its antimicrobial properties.
相似化合物的比较
Similar Compounds
- (2-Chlorothiazol-5-yl)methanamine
- (4-Methylthiazol-2-yl)methanamine
- Methenamine
Uniqueness
Compared to similar compounds, (2-Chloro-5-methylthiazol-4-yl)methanamine is unique due to the presence of both a chlorine atom and a methanamine group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the thiazole ring also differentiates it from other thiazole derivatives, making it a valuable compound for various applications.
属性
分子式 |
C5H7ClN2S |
|---|---|
分子量 |
162.64 g/mol |
IUPAC 名称 |
(2-chloro-5-methyl-1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C5H7ClN2S/c1-3-4(2-7)8-5(6)9-3/h2,7H2,1H3 |
InChI 键 |
WZHJSAKFKHXOEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




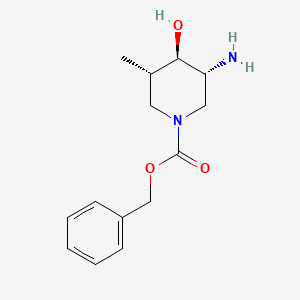
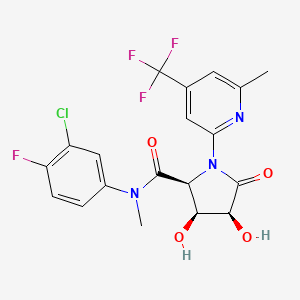
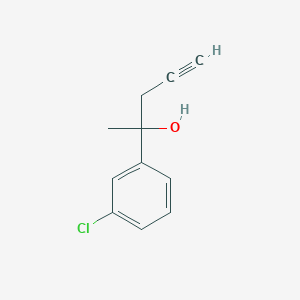
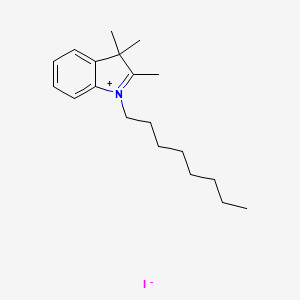
![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
![(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)
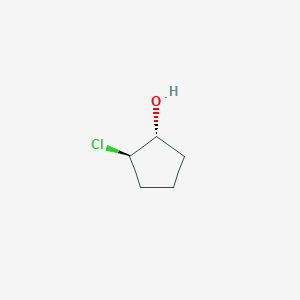
![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)
![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)
![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)

![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate](/img/structure/B11927267.png)
